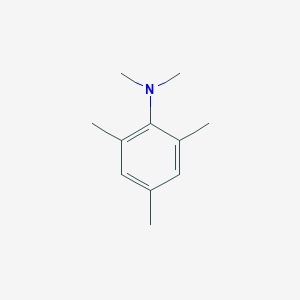

N,N,2,4,6-Pentamethylaniline

Description

Properties

IUPAC Name |

N,N,2,4,6-pentamethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-8-6-9(2)11(12(4)5)10(3)7-8/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZBZLRKFJWQZHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)N(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20156412 | |

| Record name | N,N,2,4,6-Pentamethylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20156412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13021-15-3 | |

| Record name | N,N,2,4,6-Pentamethylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13021-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N,2,4,6-Pentamethylbenzenamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013021153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13021-15-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243164 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N,2,4,6-Pentamethylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20156412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N,2,4,6-Pentamethylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N,N,2,4,6-Pentamethylaniline CAS number

An In-Depth Technical Guide to N,N,2,4,6-Pentamethylaniline

Abstract

This guide provides a comprehensive technical overview of this compound, a sterically hindered aromatic amine with significant utility in synthetic organic chemistry. We will move beyond simple data recitation to explore the causal relationships between its unique structure and its function as a non-nucleophilic base. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this reagent, from its fundamental properties and synthesis to its nuanced applications and safety protocols. The Chemical Abstracts Service (CAS) number for this compound is 13021-15-3 .[1][2][3][4]

Core Chemical Identity and Physicochemical Properties

This compound, also known as N,N-Dimethylmesidine, is a substituted aniline where the amino group is dimethylated and the benzene ring is substituted with three methyl groups at the ortho and para positions.[2][4][5] This extensive substitution pattern is the primary determinant of its chemical behavior.

Key Identifiers:

The physical properties of this compound are summarized in the table below. It exists as a combustible liquid, typically white to yellow in appearance, under standard conditions.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Boiling Point | 213-215 °C | [1][4] |

| Density | 0.907 g/mL at 25 °C | [1][2][4] |

| Refractive Index (n20/D) | 1.512 | [1][2][4] |

| Flash Point | 79 °C (174 °F) | [2][4] |

| pKa (Conjugate Acid) | 6.70 ± 0.48 | [2] |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is conceptually a two-stage process: first, the creation of the 2,4,6-trimethylaniline (mesidine) core, followed by exhaustive N-methylation. The choice of methodology is critical to ensure high yield and purity, avoiding side reactions.

Synthesis Pathway Overview

The logical and industrially relevant pathway begins with mesitylene (1,3,5-trimethylbenzene). This precursor is first nitrated to form 2,4,6-trimethyl nitrobenzene. Subsequent reduction of the nitro group yields 2,4,6-trimethylaniline.[6][7] The final, crucial step is the dimethylation of the primary amine to the tertiary amine.

Caption: Steric hindrance allows protonation but blocks nucleophilic attack.

Key Applications

This property makes it an invaluable reagent in reactions where a base is needed to neutralize acid byproducts, but where a competing nucleophilic reaction (e.g., from triethylamine) would lead to unwanted side products.

-

Glycosylation Reactions: It is used in the synthesis of glycosides. For instance, it participates in the condensation of glycosyl chlorides with alcohols to form oximino glycosides. [1]In these sensitive reactions, its role is to scavenge the HCl generated without interfering with the electrophilic glycosyl donor.

-

Elimination Reactions: It can be used to promote elimination reactions (e.g., dehydrohalogenation) to form alkenes, where its non-nucleophilic nature prevents substitution side reactions.

-

Precursor to Ligands: While less common than its primary amine analog (2,4,6-trimethylaniline), the bulky aromatic framework is of interest in coordination chemistry for creating sterically demanding ligands for transition metal catalysts. [7]

Analytical Characterization

Confirming the identity and purity of this compound relies on standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to be distinctive. One would anticipate a singlet for the six protons of the N-dimethyl groups, a singlet for the six protons of the two ortho methyl groups, a singlet for the three protons of the para methyl group, and a singlet for the two aromatic protons on the ring.

-

¹³C NMR: The carbon NMR would show distinct signals for the N-methyl carbons, the ortho and para methyl carbons, and the four unique aromatic carbons.

-

IR Spectroscopy: The infrared spectrum would feature characteristic C-H stretching peaks for the alkyl and aromatic groups, and C-N stretching bands. The absence of N-H stretching bands (typically ~3300-3500 cm⁻¹) validates the successful tertiary amine formation.

-

Mass Spectrometry: GC-MS is an excellent tool for confirming the molecular weight (163.26 g/mol ) and assessing purity.

Safety, Handling, and Storage

This compound is a hazardous chemical and must be handled with appropriate precautions. [8] Table 2: GHS Hazard Information

| Hazard Class | Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed. |

| Acute Toxicity, Dermal | H312 | Harmful in contact with skin. |

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled. |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. |

| Flammable Liquids | H227 | Combustible liquid. [5] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. [8][9]* Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles and a face shield. [8] * Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat. [8] * Respiratory Protection: If ventilation is inadequate, use a respirator with an appropriate organic vapor cartridge (e.g., type ABEK). [9]

-

First Aid Measures

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. [8]* Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. [8][10]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. [8][10]* Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. [8]

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials and sources of ignition. [8][9][10]

Conclusion

This compound is more than just a substituted aniline; it is a precision tool for the synthetic chemist. Its value is derived directly from its sterically congested structure, which allows it to perform the essential function of a base while being chemically muted as a nucleophile. This unique selectivity makes it a superior choice in complex synthetic pathways, particularly in carbohydrate chemistry and elimination reactions, where avoiding side products is paramount. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective application in research and development.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 136604, N,2,6-trimethylaniline. Retrieved from [Link]

- Google Patents. (2006). CN1800143A - 2, 4, 6-trimethylaniline synthesis method.

-

ChemWhat. (n.d.). This compound CAS#: 13021-15-3. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,4,6-Trimethylaniline. Retrieved from [Link]

-

Quora. (2021). Why N,N-dimethyl-2,4,6-trinitroaniline is much stronger base as compared to 2,4,6-trinitroaniline?. Retrieved from [Link]

Sources

- 1. This compound CAS#: 13021-15-3 [m.chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. jk-sci.com [jk-sci.com]

- 4. chemwhat.com [chemwhat.com]

- 5. This compound | 13021-15-3 | TCI AMERICA [tcichemicals.com]

- 6. CN1800143A - 2,4,6-trimethylaniline synthesis method - Google Patents [patents.google.com]

- 7. 2,4,6-Trimethylaniline - Wikipedia [en.wikipedia.org]

- 8. fishersci.com [fishersci.com]

- 9. pentachemicals.eu [pentachemicals.eu]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

N,N,2,4,6-Pentamethylaniline physical properties

An In-Depth Technical Guide to the Physical Properties of N,N,2,4,6-Pentamethylaniline

Introduction

This compound, also known by synonyms such as N,N-Dimethylmesidine and 2-(Dimethylamino)mesitylene, is a sterically hindered aromatic amine.[1] Its chemical structure, featuring a tertiary amine group flanked by two ortho-methyl groups on a mesitylene ring, imparts unique chemical properties that make it a valuable compound in synthetic organic chemistry. This guide provides a comprehensive overview of its core physical properties, offering a technical resource for researchers, scientists, and professionals in drug development and chemical synthesis. The information presented is synthesized from authoritative sources to ensure scientific integrity and practical relevance.

Molecular Identity:

Section 1: Core Physicochemical Properties

The physical state and thermodynamic properties of a compound are foundational to its application in experimental work, dictating everything from appropriate storage conditions to its behavior as a solvent or reagent. This compound is typically supplied as a white to yellow or green clear liquid at room temperature.[6] While some sources provide an estimated melting point of 46.25°C, its common presentation as a liquid suggests this value may not reflect the behavior of the highly pure compound under standard conditions.[2][7]

The steric hindrance provided by the multiple methyl groups significantly influences its physical properties. For instance, the bulky nature of the molecule can disrupt intermolecular packing, often leading to a lower melting point and a liquid state at room temperature compared to less substituted analogues. The boiling point is elevated due to the relatively high molecular weight.

Summary of Physical Properties

| Property | Value | Source(s) |

| Appearance | White to Yellow to Green clear liquid | [6] |

| Boiling Point | 213-215 °C (at 760 mmHg) | [1][7] |

| Density | 0.907 g/mL at 25 °C | [2][7] |

| Refractive Index (n²⁰/D) | 1.512 | [1][2] |

| Flash Point | 79 °C (174.2 °F) - closed cup | [6] |

| Vapor Pressure | 0.159 mmHg at 25 °C | [2] |

| pKa | 6.70 ± 0.48 | [2] |

Section 2: Spectroscopic and Analytical Profile

Spectroscopic analysis is critical for verifying the identity and purity of this compound. While specific spectra are proprietary to manufacturers, the expected spectroscopic signatures can be predicted based on its molecular structure.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be distinctive. The six protons of the two equivalent N-methyl groups would appear as a sharp singlet. The nine protons of the three methyl groups on the aromatic ring would likely appear as two distinct singlets: one for the six protons of the two ortho-methyl groups and another for the three protons of the para-methyl group. The two aromatic protons would appear as a singlet further downfield.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would show distinct signals for the N-methyl carbons, the aromatic methyl carbons, the non-protonated aromatic carbons, and the protonated aromatic carbons, confirming the overall carbon framework.

-

IR (Infrared) Spectroscopy: The IR spectrum would be characterized by C-H stretching vibrations from the methyl and aromatic groups, C-N stretching from the tertiary amine, and C=C stretching vibrations characteristic of the aromatic ring. The absence of N-H stretching bands (typically found around 3300-3500 cm⁻¹) is a key indicator of the tertiary nature of the amine.

-

MS (Mass Spectrometry): Mass spectrometry would show a molecular ion peak corresponding to the compound's molecular weight (163.26 g/mol ).[2][4] Fragmentation patterns would likely involve the loss of methyl groups.

Section 3: Experimental Determination of Physical Properties

The accurate determination of physical properties relies on standardized, well-calibrated experimental protocols. The methodologies described below represent self-validating systems for ensuring data integrity.

Protocol 3.1: Determination of Boiling Point via Distillation

The boiling point is a fundamental property indicating a substance's volatility. Its determination via atmospheric distillation also serves as a final purification step.

Methodology:

-

Apparatus Setup: Assemble a standard simple distillation apparatus using a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.

-

Sample Preparation: Place a sample of this compound (e.g., 25 mL) and a few boiling chips into the distillation flask.

-

Heating: Gently heat the flask using a heating mantle. The causality here is to provide uniform heating to prevent bumping and ensure a smooth boil.

-

Equilibrium and Measurement: Observe the temperature as the vapor rises and condenses. The boiling point is recorded as the stable temperature at which the liquid and vapor phases are in equilibrium, observed as the point when condensate drips from the thermometer bulb at a steady rate.

-

Validation: The refractive index of the collected distillate should be measured and compared to the starting material to confirm purity. A sharp, stable boiling point range (typically ≤ 2 °C) is indicative of a pure compound.

Caption: Workflow for Boiling Point Determination.

Protocol 3.2: Measurement of Density using a Pycnometer

Density is an intrinsic property useful for identification and for converting between mass and volume.

Methodology:

-

Calibration: Clean and dry a pycnometer of known volume. Weigh the empty pycnometer (m₁). Fill it with deionized water at a known temperature (e.g., 25 °C) and weigh it again (m₂). The volume (V) is calculated using the density of water at that temperature.

-

Measurement: Empty and thoroughly dry the pycnometer. Fill it with this compound at the same temperature and weigh it (m₃).

-

Calculation: The density (ρ) of the sample is calculated using the formula: ρ = (m₃ - m₁) / V.

-

Trustworthiness: Repeating the measurement multiple times and ensuring the temperature is stable throughout the process ensures the reliability of the result. The choice of a pycnometer over a simple measuring cylinder provides much higher accuracy due to its precise volume calibration.

Protocol 3.3: Measurement of Refractive Index

The refractive index is a sensitive measure of a substance's purity and is a key specification for liquid chemical products.

Methodology:

-

Instrument Calibration: Turn on the Abbe refractometer and allow the light source to warm up. Calibrate the instrument using a standard of known refractive index (e.g., distilled water).

-

Sample Application: Place a few drops of this compound onto the clean, dry prism of the refractometer.

-

Measurement: Close the prism and adjust the instrument until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

-

Reading and Correction: Read the refractive index from the scale. Since this property is temperature-dependent, the temperature (typically 20 °C, for the n²⁰/D value) must be controlled and recorded. If the measurement is not performed at 20 °C, a temperature correction should be applied.

Section 4: Safety, Handling, and Storage

This compound is classified as a combustible liquid and is harmful if swallowed, inhaled, or in contact with skin.[6][8][9] It can cause skin and serious eye irritation, and may cause respiratory irritation.[9]

-

Handling: Use in a well-ventilated area or under a chemical fume hood.[8] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses or goggles, and a lab coat. Avoid breathing vapors.[8] Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][8] The recommended storage temperature is often below 15°C in a dark place. Keep away from heat, sparks, and open flames.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]

Conclusion

This compound is a sterically hindered tertiary amine with a well-defined set of physical properties that are crucial for its effective use in research and development. Its liquid state at room temperature, high boiling point, and characteristic density and refractive index serve as key identifiers for quality control. Understanding these properties, the protocols for their verification, and the necessary safety precautions allows for the confident and safe application of this versatile chemical intermediate in various synthetic endeavors.

References

-

ChemWhat. (n.d.). This compound CAS#: 13021-15-3. Retrieved from [Link]

-

Stenutz. (n.d.). This compound. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). This compound (98%). Retrieved from [Link]

-

Chemical Safety. (n.d.). Chemical Label this compound. Retrieved from [Link]

Sources

- 1. chemwhat.com [chemwhat.com]

- 2. echemi.com [echemi.com]

- 3. jk-sci.com [jk-sci.com]

- 4. scbt.com [scbt.com]

- 5. This compound 98 13021-15-3 [sigmaaldrich.com]

- 6. This compound | 13021-15-3 | TCI AMERICA [tcichemicals.com]

- 7. This compound CAS#: 13021-15-3 [m.chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. chemical-label.com [chemical-label.com]

An In-depth Technical Guide to N,N,2,4,6-Pentamethylaniline: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N,2,4,6-Pentamethylaniline, also known as N,N-Dimethylmesidine, is a sterically hindered aromatic amine that serves as a valuable reagent in specialized organic synthesis. Its unique structural features, characterized by a highly substituted aniline ring, impart specific reactivity that is leveraged in complex chemical transformations, most notably in carbohydrate chemistry. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, reactivity, and applications, with a focus on providing practical insights for laboratory professionals.

Chemical Structure and Properties

This compound possesses a benzene ring substituted with five methyl groups and a dimethylamino group. The methyl groups at positions 2, 4, and 6, along with the two methyl groups on the nitrogen atom, create significant steric hindrance around the amino group. This steric congestion is a defining feature of the molecule and dictates its chemical behavior.

The IUPAC name for this compound is this compound.[1] It is also commonly referred to as N,N-Dimethylmesidine or 2-(Dimethylamino)mesitylene.[2]

dot graph "N_N_2_4_6_Pentamethylaniline_Structure" { layout=neato; node [shape=plaintext]; "C1" [pos="0,1.5!"]; "C2" [pos="-1.3,-0.75!"]; "C3" [pos="-0.8,-2!"]; "C4" [pos="0.8,-2!"]; "C5" [pos="1.3,-0.75!"]; "C6" [pos="0,0!"]; "N" [pos="0,3!"]; "C7" [pos="-1,4!"]; "C8" [pos="1,4!"]; "C9" [pos="-2.6,-1.5!"]; "C10" [pos="0.8,-3.5!"]; "C11" [pos="2.6,-1.5!"];

} Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₇N | [3] |

| Molecular Weight | 163.26 g/mol | [3][4] |

| CAS Number | 13021-15-3 | [3][4] |

| Appearance | Colorless to yellow or green clear liquid | |

| Boiling Point | 213-215 °C | |

| Density | 0.907 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.512 | |

| Flash Point | 78 °C (172.4 °F) | [5] |

| Solubility | No quantitative data available in the searched literature. Expected to be soluble in common organic solvents. |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and purity assessment of this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl groups. The two protons on the benzene ring are chemically equivalent and should appear as a singlet. The three methyl groups on the ring will have distinct chemical shifts, as will the two methyl groups on the nitrogen atom.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show signals for the different carbon atoms in the molecule, including the aromatic carbons and the methyl carbons.

-

MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M+) corresponding to the molecular weight of the compound (163.26). Fragmentation patterns can provide further structural information.

Synthesis

Proposed Synthetic Pathway:

dot graph "Synthesis_Pathway" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

} Caption: Proposed synthesis of this compound.

General Experimental Protocol (Illustrative)

Disclaimer: This is a generalized procedure and has not been optimized. Appropriate safety precautions must be taken, and the reaction should be performed by a qualified chemist in a fume hood.

-

Reaction Setup: To a solution of 2,4,6-trimethylaniline in a suitable aprotic solvent (e.g., THF, DMF), add a non-nucleophilic base such as triethylamine.

-

Methylation: Cool the mixture in an ice bath and add a methylating agent, such as methyl iodide, dropwise with stirring.[6]

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by fractional distillation or column chromatography.

Reactivity and Applications

The primary utility of this compound stems from its nature as a sterically hindered, non-nucleophilic base.

Key Reactivity Insights:

-

Basicity: The lone pair of electrons on the nitrogen atom is available for protonation, making the molecule basic. However, the significant steric hindrance around the nitrogen atom prevents it from acting as a nucleophile in many reactions.

-

Role as a Proton Scavenger: Its primary role in many synthetic transformations is to act as a proton scavenger, neutralizing acidic byproducts without interfering with the main reaction.

Primary Application: Synthesis of Oximino Glycosides

This compound is notably used in the synthesis of oximino glycosides.[3][7] Specifically, it participates in the condensation of dimeric 3,4,6-tri-O-acetyl-2-deoxy-2-nitroso-α-D-glucopyranosyl chloride with benzyl alcohol.[3][7] In this reaction, it is believed to act as a base to facilitate the elimination of HCl, promoting the formation of the oximino glycoside. The steric hindrance of this compound is crucial, as it prevents side reactions that might occur with less hindered amines.

dot graph "Oximino_Glycoside_Synthesis" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

} Caption: Role of this compound in oximino glycoside synthesis.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.[4][5][8]

Table 2: GHS Hazard Information

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | H332: Harmful if inhaled |

| Specific target organ toxicity — Single exposure | H335: May cause respiratory irritation |

| Flammable Liquids | H227: Combustible liquid |

Handling and Storage:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[5]

-

Ventilation: Use only outdoors or in a well-ventilated area.[5]

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Do not eat, drink, or smoke when using this product.[5]

-

Storage: Store in a well-ventilated place. Keep the container tightly closed.[5]

Toxicological Data:

No specific LD50 data for this compound was found in the searched literature. It is classified as harmful by ingestion, inhalation, and skin contact.[4][8]

Conclusion

This compound is a specialized chemical reagent with a unique reactivity profile governed by its sterically hindered structure. Its primary application as a non-nucleophilic base in sensitive reactions, such as the synthesis of oximino glycosides, highlights its importance in modern organic synthesis. Researchers and drug development professionals should handle this compound with care, adhering to strict safety protocols, to harness its synthetic potential effectively.

References

-

Chemical Safety. (n.d.). chemical label this compound. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). This compound (98%). Retrieved from [Link]

-

ChemWhat. (n.d.). This compound CAS#: 13021-15-3. Retrieved from [Link]

-

RSC Publishing. (2015). One-pot synthesis of N,N-dimethylaniline from nitrobenzene and methanol. New Journal of Chemistry. Retrieved from [Link]

-

Chemistry & Biology Interface. (2011). An Efficient Total Synthesis of N-2-mono-N-desmethyl Nizatidine. Retrieved from [Link]

- Miyai, K., & Jeanloz, R. W. (1972). Synthesis of a β-D-linked disaccharide from dimeric tri-O-acetyl-2-deoxy-2-nitroso-α-D-glucopyranosyl chloride.

- Sondi, S. M., et al. (2008). Synthesis of biologically active N-methyl derivatives of amidines and cyclized five-membered products of amidines with oxalyl chloride. European Journal of Medicinal Chemistry, 43(5), 1085-1093.

-

NIST. (n.d.). Aniline, N-methyl-. Retrieved from [Link]

-

ResearchGate. (2010). A New Synthesis of N,N'-Bis(dimethylaminomethylene)hydrazine. Retrieved from [Link]

- Google Patents. (n.d.). CN101585781A - Preparing method of N, N-dimethylbenzamide.

-

MDPI. (2018). Synthesis of Glycosides by Glycosynthases. Retrieved from [Link]

-

NIST. (n.d.). Benzenamine, 2,4,6-trimethyl-. Retrieved from [Link]

-

Fisher Scientific. (n.d.). N,N,2,4,6-Pentamethylanilin, 98 %, Thermo Scientific Chemicals 25 g. Retrieved from [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. This compound | 13021-15-3 | TCI AMERICA [tcichemicals.com]

- 3. This compound CAS#: 13021-15-3 [m.chemicalbook.com]

- 4. N,N,2,4,6-五甲基苯胺 98% | Sigma-Aldrich [sigmaaldrich.cn]

- 5. fishersci.com [fishersci.com]

- 6. Synthesis of biologically active N-methyl derivatives of amidines and cyclized five-membered products of amidines with oxalyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound (98%) - Amerigo Scientific [amerigoscientific.com]

- 8. chemical-label.com [chemical-label.com]

An In-depth Technical Guide to the Synthesis of N,N,2,4,6-Pentamethylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N,2,4,6-Pentamethylaniline, a sterically hindered tertiary amine, is a valuable building block in organic synthesis, finding applications in the development of pharmaceuticals and specialized chemical ligands.[1][2] Its synthesis, while conceptually straightforward, presents unique challenges due to steric hindrance around the nitrogen atom. This guide provides a comprehensive overview of a reliable synthetic route to this compound, focusing on the Eschweiler-Clarke reaction. We will delve into the mechanistic underpinnings of this transformation, offer a detailed experimental protocol, and discuss critical parameters for successful synthesis and purification.

Introduction: The Significance of Sterically Hindered Anilines

Sterically hindered anilines are a class of aromatic amines characterized by bulky substituents flanking the amino group. This structural feature imparts unique chemical properties, influencing their reactivity, basicity, and utility in synthesis. The synthesis of such compounds can be challenging, often requiring specialized catalytic systems or robust reaction conditions to overcome the steric impediment.[3][4][5] this compound serves as a quintessential example, with methyl groups at both ortho positions and two methyl groups on the nitrogen atom, rendering it a non-nucleophilic base and a useful precursor in various chemical transformations.

Strategic Approach: The Eschweiler-Clarke Reaction for N,N-Dimethylation

The Eschweiler-Clarke reaction is a powerful and widely employed method for the methylation of primary and secondary amines to their corresponding tertiary amines.[6][7][8] This reductive amination procedure utilizes an excess of formic acid and formaldehyde.[7][9] A key advantage of this method is that it typically avoids the formation of quaternary ammonium salts, a common side reaction with other methylating agents like methyl iodide.[7][8][9] The reaction is irreversible due to the formation and loss of carbon dioxide gas.[7]

The overall transformation for the synthesis of this compound from 2,4,6-Trimethylaniline is depicted below:

Caption: Overall transformation of 2,4,6-Trimethylaniline to this compound.

Mechanistic Insights

The mechanism of the Eschweiler-Clarke reaction involves a two-fold methylation process:

-

Iminium Ion Formation: The primary amine, 2,4,6-trimethylaniline, first reacts with formaldehyde to form an iminium ion after the loss of a water molecule.[6]

-

Hydride Transfer: Formic acid then acts as a hydride donor, reducing the iminium ion to the N-methylated secondary amine.[6][7]

-

Second Methylation: The resulting secondary amine, N,2,4,6-tetramethylaniline, undergoes the same sequence of iminium ion formation and subsequent reduction by formic acid to yield the final tertiary amine, this compound.[8] The formation of the tertiary amine is generally more favorable.[7]

The detailed mechanism is illustrated in the following diagram:

Caption: Stepwise mechanism of the Eschweiler-Clarke reaction for N,N-dimethylation.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from 2,4,6-Trimethylaniline.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| 2,4,6-Trimethylaniline | C₉H₁₃N | 135.21 | 1.0 eq | Starting material |

| Formaldehyde (37% in H₂O) | CH₂O | 30.03 | 2.5 - 3.0 eq | Reagent |

| Formic Acid (88-98%) | HCOOH | 46.03 | 2.5 - 3.0 eq | Reagent and hydride source |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 | As needed | For workup |

| Diethyl Ether or Dichloromethane | - | - | As needed | For extraction |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | For drying |

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,4,6-trimethylaniline and formaldehyde solution.

-

Addition of Formic Acid: Slowly add formic acid to the mixture. The addition is exothermic, and the rate should be controlled to maintain a gentle reflux.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain it for 8-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature. Carefully neutralize the excess formic acid by the slow addition of a concentrated sodium hydroxide solution until the mixture is basic (pH > 10).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent such as diethyl ether or dichloromethane (3 x volumes).

-

Drying and Solvent Removal: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield this compound as a liquid.[1][10][11]

Data Presentation: Physicochemical Properties

The successful synthesis of this compound can be confirmed by its characteristic physical and spectroscopic data.

| Property | Value |

| CAS Number | 13021-15-3[1][10][12] |

| Molecular Formula | C₁₁H₁₇N[1][10][12] |

| Molecular Weight | 163.26 g/mol [1][10][12] |

| Appearance | Liquid[10] |

| Boiling Point | 213-215 °C[1][10][11] |

| Density | 0.907 g/mL at 25 °C[1][10][11] |

| Refractive Index (n20/D) | 1.512[1][10][11] |

Troubleshooting and Optimization

-

Incomplete Reaction: If the reaction does not go to completion, extending the reflux time or using a larger excess of formaldehyde and formic acid may be beneficial.

-

Purification Challenges: Due to the relatively high boiling point of the product, efficient vacuum distillation is crucial for obtaining a pure sample.

-

Alternative Reagents: In some cases, paraformaldehyde can be used as a source of formaldehyde. Other reducing agents like sodium borohydride can be used in place of formic acid in related reductive amination reactions.[6]

Conclusion

The Eschweiler-Clarke reaction provides a robust and reliable method for the synthesis of this compound from 2,4,6-Trimethylaniline. Understanding the reaction mechanism and carefully controlling the experimental parameters are key to achieving a high yield of the desired product. This guide offers a comprehensive framework for researchers and scientists to successfully synthesize this valuable sterically hindered amine for its various applications in organic chemistry and drug development.

References

- Practical catalytic method for synthesis of sterically hindered anilines. RSC Publishing.

- Synthesis of Hindered Anilines: Three-Component Coupling of Arylboronic Acids, tert-Butyl Nitrite, and Alkyl Bromides.

- Practical catalytic method for synthesis of sterically hindered anilines. RSC Publishing.

- Eschweiler-Clarke Reaction. J&K Scientific LLC.

- Eschweiler–Clarke reaction. Wikipedia.

- Overcoming challenges in the synthesis of sterically hindered anilines. Benchchem.

- This compound CAS#: 13021-15-3. ChemicalBook.

- A Convenient One-Pot Synthesis of a Sterically Demanding Aniline from Aryllithium Using Trimethylsilyl Azide, Conversion to β-Diketimines and Synthesis of a β-Diketimin

- Eschweiler-Clarke reaction. YouTube.

- Review of Modern Eschweiler–Clarke Methyl

- Methylation of primary and secondary amines using a small stoichiometric excess of formaldehyde and adding a small stoichiometric excess of formic acid last.

- How is 2,4,6-Trimethylaniline synthesized and applied in industry? Guidechem.

- This compound 98 13021-15-3. Sigma-Aldrich.

- This compound 98 13021-15-3. Sigma-Aldrich.

- Air-tolerant direct reductive N-methylation of amines using formic acid via simple inorganic base c

- N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source. NIH.

- A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies. RSC Publishing.

- This compound (98%). Amerigo Scientific.

- This compound CAS#: 13021-15-3.

- N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source.

- Time evolution of the N-methylation and N,N-dimethylation of aniline by.

- This compound, min. 99% | 13021-15-3. J&K Scientific.

- 2,4,6-Trimethylaniline 88-05-1 wiki. Guidechem.

- This compound | CAS 13021-15-3. Santa Cruz Biotechnology.

- Synthesis and crystal structures of N,2,4,6-tetramethylanilinium trifluoromethanesulfonate and N-isopropylidene-N,2,4,6-tetramethylanilinium trifluoromethanesulfon

- 2,4,6-trimethylaniline synthesis method.

- 2,4,6-Trimethylaniline. Wikipedia.

- 2,4,6-Trimethylaniline and Its Salts. OEHHA.

- Preparation and crystal structure of metallated 2,4,6-trimethylaniline imines.

- Synthesis of n-methylaniline.

- This compound. Synblock.

Sources

- 1. This compound CAS#: 13021-15-3 [m.chemicalbook.com]

- 2. This compound (98%) - Amerigo Scientific [amerigoscientific.com]

- 3. Practical catalytic method for synthesis of sterically hindered anilines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Review of Modern Eschweiler–Clarke Methylation Reaction [mdpi.com]

- 10. N,N,2,4,6-五甲基苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 11. chemwhat.com [chemwhat.com]

- 12. scbt.com [scbt.com]

An In-Depth Technical Guide to the NMR Spectra of N,N,2,4,6-Pentamethylaniline

Introduction

N,N,2,4,6-Pentamethylaniline, also known as N,N-Dimethylmesidine, is a polysubstituted aromatic amine with the chemical formula C₁₁H₁₇N.[1][2] Its structure is characterized by a benzene ring substituted with three methyl groups at positions 2, 4, and 6, and a dimethylamino group at position 1. This unique substitution pattern introduces significant steric hindrance, which profoundly influences its chemical properties and, consequently, its Nuclear Magnetic Resonance (NMR) spectra. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, offering insights for researchers, scientists, and professionals in drug development and chemical synthesis.

The key feature dictating the NMR characteristics of this molecule is the steric clash between the N,N-dimethyl group and the two ortho-methyl groups (at C2 and C6). This interaction forces the dimethylamino group out of the plane of the benzene ring, a phenomenon known as steric inhibition of resonance (SIR).[3][4] In a typical unhindered N,N-dimethylaniline, the lone pair of electrons on the nitrogen atom can delocalize into the aromatic π-system, acting as a strong electron-donating group.[5] In this compound, this delocalization is largely prevented, altering the electron distribution within the molecule and leading to distinct and predictable NMR spectral features.[3][6]

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is remarkably simple due to the high degree of symmetry in the molecule. A plane of symmetry passes through the N-C1 and C4-CH₃ bonds, rendering the two ortho-methyl groups equivalent and the two meta-protons equivalent.

Based on literature data for this compound recorded in CDCl₃, the following proton signals are observed.[7]

| Assignment | Proton Group | Integration | Chemical Shift (δ, ppm) | Multiplicity |

| A | Aromatic H (C3-H, C5-H) | 2H | 6.80 | Singlet (s) |

| B | N-Methyl (N-(CH₃)₂) | 6H | 2.79 | Singlet (s) |

| C | Ortho-Methyl (C2-CH₃, C6-CH₃) | 6H | 2.25 | Singlet (s) |

| D | Para-Methyl (C4-CH₃) | 3H | 2.23 | Singlet (s) |

Interpretation of ¹H NMR Spectrum:

-

Aromatic Protons (δ 6.80 ppm): The two protons at the C3 and C5 positions are chemically and magnetically equivalent due to the molecule's symmetry. They appear as a single sharp singlet because they have no adjacent protons to couple with. Their chemical shift is in the expected aromatic region.[7]

-

N-Methyl Protons (δ 2.79 ppm): The six protons of the two N-methyl groups are equivalent and resonate as a sharp singlet.[7] The steric hindrance prevents significant resonance donation from the nitrogen into the ring, which slightly alters this chemical shift compared to unhindered N,N-dimethylanilines.

-

Ortho-Methyl Protons (δ 2.25 ppm): The six protons of the two equivalent methyl groups at the C2 and C6 positions give rise to a single singlet.[7]

-

Para-Methyl Protons (δ 2.23 ppm): The three protons of the methyl group at the C4 position appear as a distinct singlet.[7]

The absence of any spin-spin splitting in the spectrum is a direct consequence of the substitution pattern, where no protons are on adjacent carbons.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum is also simplified by the molecule's symmetry. Seven distinct carbon signals are expected, as carbons C2/C6, C3/C5, the two N-methyls, and the two ortho-methyls are equivalent.

| Assignment | Carbon Group | Expected Chemical Shift (δ, ppm) | Carbon Type |

| 1 | C1 | 148-152 | Quaternary (C-N) |

| 2 | C2, C6 | 133-137 | Quaternary (C-CH₃) |

| 3 | C4 | 130-134 | Quaternary (C-CH₃) |

| 4 | C3, C5 | 128-132 | Tertiary (C-H) |

| 5 | N-(CH₃)₂ | 42-46 | Primary (N-CH₃) |

| 6 | C4-CH₃ | 20-22 | Primary (Ar-CH₃) |

| 7 | C2, C6-CH₃ | 18-20 | Primary (Ar-CH₃) |

Interpretation of ¹³C NMR Spectrum:

-

Aromatic Carbons (δ 128-152 ppm): Four signals are observed in the aromatic region. The carbon attached to the nitrogen (C1) is typically the most downfield due to the electronegativity of the nitrogen atom. The other three signals correspond to the two pairs of equivalent quaternary carbons (C2/C6 and C4) and the pair of equivalent tertiary carbons (C3/C5). Quaternary carbons often show weaker signals due to the lack of Nuclear Overhauser Effect (NOE) enhancement.[8]

-

Aliphatic Carbons (δ 18-46 ppm): Three signals appear in the upfield region. The N-methyl carbons are the most downfield of this group, typically appearing around 44 ppm. The para-methyl carbon (C4-CH₃) and the ortho-methyl carbons (C2/C6-CH₃) are found further upfield, with the ortho-methyls often being slightly more shielded due to steric compression effects.

Experimental Protocol: NMR Sample Preparation and Data Acquisition

A self-validating and reliable protocol is essential for acquiring high-quality NMR data.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Transfer the sample into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical as aromatic solvents can induce significant shifts (Aromatic Solvent Induced Shifts, ASIS).[3] CDCl₃ is a standard choice for neutral organic compounds.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required, although modern spectrometers can reference to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).[9]

-

Cap the NMR tube and gently agitate until the sample is fully dissolved.

-

-

Spectrometer Setup and Calibration:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent. This step corrects for magnetic field drift.

-

Shim the magnetic field to achieve maximum homogeneity. This is an iterative process to obtain sharp, symmetrical peaks. An automated shimming routine is typically sufficient.

-

-

¹H NMR Acquisition:

-

Load a standard one-pulse proton experiment.

-

Set the spectral width to cover the expected range (e.g., 0 to 10 ppm).

-

Set the number of scans (e.g., 8 or 16 scans) to achieve an adequate signal-to-noise ratio.

-

Ensure a sufficient relaxation delay (D1, e.g., 1-2 seconds) to allow for full magnetization recovery between pulses.

-

Acquire the Free Induction Decay (FID).

-

-

¹³C NMR Acquisition:

-

Load a standard proton-decoupled carbon experiment (e.g., zgpg30).

-

Set the spectral width to cover the expected range (e.g., 0 to 200 ppm).

-

Set a larger number of scans (e.g., 128 or more) due to the low natural abundance and sensitivity of the ¹³C nucleus.[8]

-

Use a relaxation delay of at least 2 seconds.

-

Acquire the FID.

-

-

Data Processing:

-

Apply Fourier transformation to the FID to obtain the spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Perform baseline correction to obtain a flat baseline.

-

Calibrate the chemical shift scale by referencing the internal standard (TMS at 0 ppm) or the residual solvent peak.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Conclusion

The NMR spectra of this compound are a classic textbook example of how molecular symmetry and steric effects govern spectral outcomes. The high symmetry leads to a simplified spectrum with four singlets in the ¹H NMR and seven signals in the ¹³C NMR. The steric inhibition of resonance caused by the bulky ortho-methyl groups is the dominant electronic factor, influencing the chemical shifts of both the aromatic and substituent groups. A thorough understanding of these principles, combined with rigorous experimental technique, allows for the unambiguous characterization of this and similarly structured molecules, providing crucial data for quality control, reaction monitoring, and structural elucidation in a research and development setting.

References

-

Angewandte Chemie International Edition. (2013). Supporting Information for Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst. [Link]

-

Lauterbur, P. C. (1963). C13 Nuclear Magnetic Resonance Spectroscopy. IV. Aniline, N,N-Dimethylaniline, and Their Methyl Derivatives: Steric Inhibition of Resonance. The Journal of Chemical Physics, 38(6), 1415-1431. [Link]

-

Kolehmainen, E., et al. (2005). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. International Journal of Molecular Sciences, 6(3), 52-61. [Link]

-

Chem Zipper. (2019). What is Steric Inhibition in Resonance or SIR effect. [Link]

-

CHEMSOLVE.NET. (2019). Steric inhibition of resonance and its influence of on acidity and basicity. [Link]

-

Human Metabolome Database. 1H NMR Spectrum for N,N-Dimethylaniline. [Link]

-

Michigan State University Department of Chemistry. Proton NMR Table. [Link]

-

Organic Chemistry Data. 13C NMR Chemical Shifts. [Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. [Link]

-

University of Regensburg. 13 Carbon NMR. [Link]

-

The Organic Chemistry Tutor. (2019). Carbon-13 NMR Spectroscopy - How To Read C-13 NMR Spectra - Shift & Splitting. YouTube. [Link]

-

Proton Guru. (2020). Lecture for Lesson VII.6: Carbon-13 NMR (13C NMR) Spectrometry. YouTube. [Link]

Sources

- 1. This compound 98 13021-15-3 [sigmaaldrich.com]

- 2. echemi.com [echemi.com]

- 3. Welcome to Chem Zipper.com......: What is Steric Inhibition in Resonance of SIR effect ? [chemzipper.com]

- 4. Steric inhibition of resonance and its influence of on acidity and basicity. - CHEMSOLVE.NET [chemizi.blogspot.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. pubs.aip.org [pubs.aip.org]

- 7. rsc.org [rsc.org]

- 8. 13Carbon NMR [chem.ch.huji.ac.il]

- 9. scs.illinois.edu [scs.illinois.edu]

An In-Depth Technical Guide to the Infrared Spectroscopy of N,N,2,4,6-Pentamethylaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and practical application of Fourier-transform infrared (FTIR) spectroscopy for the characterization of N,N,2,4,6-pentamethylaniline. As a sterically hindered aromatic amine, its unique structural features give rise to a distinct infrared spectrum. Understanding this spectrum is crucial for its identification, purity assessment, and the elucidation of its role in various chemical syntheses.

Introduction: The Significance of this compound

This compound, also known as N,N-Dimethylmesidine, is a substituted aromatic amine with the chemical formula (CH₃)₃C₆H₂N(CH₃)₂. Its structure is characterized by a tertiary amine group and a heavily substituted benzene ring with three methyl groups. This high degree of substitution, particularly at the ortho positions relative to the amino group, imparts significant steric hindrance. This steric crowding influences the molecule's conformation and, consequently, its vibrational properties. The compound is a liquid at room temperature, with a boiling point of 213-215 °C.[1][2] It serves as a valuable intermediate in organic synthesis, for example, in the preparation of oximino glycosides.[1]

Infrared spectroscopy is a powerful analytical technique for the characterization of such molecules. By probing the vibrational modes of the chemical bonds within the molecule, an IR spectrum provides a unique "fingerprint," allowing for its unambiguous identification and the confirmation of the presence of specific functional groups.

Experimental Protocol: Acquiring the FTIR Spectrum

The following section details the methodology for obtaining a high-quality FTIR spectrum of this compound. Given that the compound is a liquid at room temperature, the neat liquid sampling technique is the most direct and appropriate method.[1]

Instrumentation and Sample Preparation

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector is suitable for this analysis. The instrument should be purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

-

Sample Preparation (Neat Liquid):

-

Place a small drop of this compound directly onto the center of a clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate.

-

Carefully place a second salt plate on top of the liquid drop, creating a thin capillary film.

-

Ensure there are no air bubbles trapped within the film. The liquid film should be of uniform thickness to ensure optimal spectral quality.

-

Mount the salt plates in the spectrometer's sample holder.

-

The causality behind this choice of sample preparation lies in its simplicity and the ability to obtain a spectrum of the pure substance without interference from solvents.

Data Acquisition Parameters

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Background Spectrum: A background spectrum of the clean, empty salt plates must be acquired prior to the sample spectrum. This background is then automatically subtracted from the sample spectrum to remove any contributions from the instrument and the salt plates themselves.

This self-validating system ensures that the resulting spectrum is solely representative of the vibrational modes of this compound.

Spectral Interpretation and Analysis

The infrared spectrum of this compound is complex, with numerous absorption bands corresponding to the various vibrational modes of the molecule. The interpretation of this spectrum is facilitated by comparison with structurally similar compounds and by computational studies of vibrational frequencies. A detailed analysis of the expected spectral regions is provided below.

Molecular Structure and Key Vibrational Modes

The following diagram illustrates the molecular structure of this compound and highlights the key functional groups and bond types that give rise to characteristic infrared absorptions.

Caption: Molecular structure of this compound with key functional groups.

Detailed Band Assignments

The following table summarizes the expected characteristic infrared absorption bands for this compound, based on data from structurally similar molecules and computational analyses.[3]

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity | Notes |

| 3100 - 3000 | Aromatic C-H Stretching | Weak to Medium | These bands are characteristic of C-H bonds on the benzene ring.[3] |

| 2980 - 2850 | Aliphatic C-H Stretching | Strong | Multiple strong bands arising from the symmetric and asymmetric stretching of the C-H bonds in the five methyl groups. |

| 1610 - 1580 | Aromatic C=C Ring Stretching | Medium | The substitution pattern on the aromatic ring will influence the exact position and intensity of these bands. |

| 1500 - 1400 | Aromatic C=C Ring Stretching & CH₃ Bending | Medium to Strong | A complex region with overlapping bands from the aromatic ring and the scissoring and asymmetric bending of the methyl groups. |

| 1385 - 1365 | CH₃ Symmetric Bending (Umbrella Mode) | Medium | A characteristic band for methyl groups. |

| 1250 - 1150 | Aromatic C-N Stretching | Strong | As a tertiary aromatic amine, this band is expected to be strong. The steric hindrance from the ortho-methyl groups may cause a shift in this frequency compared to less substituted anilines.[3] |

| 900 - 675 | Aromatic C-H Out-of-Plane Bending | Strong | The substitution pattern (1,2,3,5-tetrasubstituted) will give rise to a characteristic strong absorption in this region. The two adjacent free hydrogen atoms will have a strong out-of-plane wagging vibration. |

Note: As a tertiary amine, this compound will not exhibit the characteristic N-H stretching bands typically seen for primary and secondary amines in the 3500-3300 cm⁻¹ region.

The Impact of Steric Hindrance

The defining structural feature of this compound is the significant steric hindrance around the nitrogen atom. This is caused by the two methyl groups on the nitrogen and the two methyl groups at the ortho positions of the benzene ring. This steric crowding has several important consequences for the molecule's infrared spectrum:

-

Conformational Restriction: The steric clash between the N-methyl groups and the ortho-methyl groups restricts the rotation around the C-N bond. This leads to a more rigid molecular conformation, which can result in sharper and more well-defined vibrational bands.

-

Shifts in Vibrational Frequencies: The steric strain can alter the bond lengths and angles of the amino group and the adjacent ring carbons. This, in turn, can cause shifts in the frequencies of the C-N stretching and the aromatic ring vibrations compared to less hindered anilines like N,N-dimethylaniline.

-

Electronic Effects: The methyl groups are weakly electron-donating. The cumulative effect of five methyl groups will increase the electron density on the aromatic ring and the nitrogen atom, which can also subtly influence the vibrational frequencies of the C=C and C-N bonds.

The following workflow illustrates the process of spectral analysis, from sample preparation to the final interpretation considering the unique structural features of the molecule.

Caption: Workflow for the FTIR analysis of this compound.

Conclusion

The FTIR spectrum of this compound provides a wealth of information about its complex molecular structure. The absence of N-H stretching bands and the presence of strong C-H (aliphatic and aromatic), C=C (aromatic), and a prominent C-N stretching band are key identifying features. The significant steric hindrance in the molecule leads to a unique and characteristic spectrum. By following the detailed experimental protocol and applying the principles of spectral interpretation outlined in this guide, researchers, scientists, and drug development professionals can confidently utilize FTIR spectroscopy for the qualitative analysis of this important chemical compound.

References

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

P. R. V. (2012). Molecular Structure and Vibrational Analysis of N, N-Dimethylaniline Based on DFT Calculations. International Journal of ChemTech Research, 4(2), 565-574. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,6-Dimethyl-N,N-dimethylaniline. John Wiley & Sons, Inc. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the United States of America. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). This compound (98%). Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Mass Spectrometry of N,N,2,4,6-Pentamethylaniline

This guide provides a comprehensive examination of the mass spectrometric behavior of N,N,2,4,6-Pentamethylaniline, a substituted aromatic amine of interest in synthetic chemistry and drug development. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the core principles of its ionization and fragmentation, offers detailed analytical protocols, and provides insights into the interpretation of its mass spectrum.

Introduction: The Analytical Significance of this compound

This compound, also known as N,N-Dimethylmesidine, is a sterically hindered aromatic amine.[1] Its structure, featuring a heavily substituted aniline core, presents unique characteristics in mass spectrometric analysis. Understanding its fragmentation pattern is crucial for its unambiguous identification in complex matrices, for monitoring its presence as a potential impurity in pharmaceutical manufacturing, and for characterizing its role in various chemical reactions.[2] This guide will focus primarily on Electron Ionization (EI) mass spectrometry, a common and powerful technique for the analysis of volatile and semi-volatile organic compounds.[3]

Electron Ionization and the Genesis of the Molecular Ion

Upon introduction into the ion source of a mass spectrometer, this compound (molecular weight: 163.26 g/mol ) undergoes electron ionization. A high-energy electron beam (typically 70 eV) dislodges an electron from the molecule, generating a positively charged radical cation, the molecular ion (M•+), at a mass-to-charge ratio (m/z) of 163. The stability of the aromatic ring and the presence of the nitrogen atom's lone pair of electrons contribute to a relatively intense molecular ion peak, a characteristic feature of many aromatic amines.[4]

The initial ionization event can be represented as:

C₁₁H₁₇N + e⁻ → [C₁₁H₁₇N]•+ + 2e⁻

The Fragmentation Cascade: Deciphering the Mass Spectrum

The molecular ion, being a high-energy species, undergoes a series of fragmentation reactions to yield smaller, more stable ions. The resulting fragmentation pattern is a unique fingerprint of the molecule. Based on the established principles of mass spectrometry and analysis of related compounds like 2,4,6-trimethylaniline and N,N-dimethylaniline, the following key fragmentation pathways are proposed for this compound.[5][6]

α-Cleavage: The Dominant Fragmentation Pathway

The most prominent fragmentation pathway for aliphatic amines is α-cleavage, the breaking of a bond adjacent to the nitrogen atom.[4] In this compound, this involves the loss of a methyl radical (•CH₃) from one of the N-methyl groups. This is a highly favorable process as it leads to the formation of a resonance-stabilized iminium ion.

[C₁₁H₁₇N]•+ (m/z 163) → [C₁₀H₁₄N]⁺ (m/z 148) + •CH₃

The resulting ion at m/z 148 is expected to be the base peak in the mass spectrum due to its significant stability.

Benzylic Cleavage and Tropylium-like Ion Formation

Alkyl-substituted aromatic compounds often undergo cleavage at the benzylic position (the carbon atom attached to the aromatic ring).[7] In this case, the loss of a hydrogen radical from one of the ortho-methyl groups (at C2 or C6) can initiate a rearrangement to form a stable tropylium-like ion.

[C₁₁H₁₇N]•+ (m/z 163) → [C₁₁H₁₆N]⁺ (m/z 162) + •H

This [M-1]⁺ ion is a common feature in the mass spectra of methylated anilines. Further fragmentation of this ion can occur.

Loss of a Methyl Radical from the Aromatic Ring

While less favorable than α-cleavage at the nitrogen, the loss of a methyl radical from the aromatic ring is also a possible fragmentation pathway. This would result in an ion at m/z 148, which would be isobaric with the ion formed from α-cleavage.

Further Fragmentation of Key Ions

The primary fragment ions can undergo further dissociation. For instance, the base peak at m/z 148 could potentially lose a molecule of hydrogen cyanide (HCN), a common fragmentation for nitrogen-containing aromatic compounds, although this is likely to be a minor pathway.

The proposed fragmentation pathways are summarized in the following diagram:

Caption: Proposed major fragmentation pathways of this compound under electron ionization.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

For the routine analysis of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice, offering excellent separation and sensitive detection.[8]

Sample Preparation

Given that this compound is a liquid at room temperature, sample preparation is straightforward.

-

Standard Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a high-purity volatile solvent such as methanol, acetonitrile, or dichloromethane.[9]

-

Working Solutions: Prepare a series of dilutions from the stock solution to establish a calibration curve for quantitative analysis.

-

Sample Matrix: For analysis in a complex matrix (e.g., reaction mixture, biological sample), a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interferences.[10] A typical liquid-liquid extraction might involve partitioning the sample between an aqueous phase and an immiscible organic solvent in which the analyte is more soluble.

GC-MS Instrumentation and Parameters

The following table outlines a robust set of starting parameters for the GC-MS analysis of this compound. Optimization may be required based on the specific instrumentation and analytical goals.

| Parameter | Recommended Setting | Rationale |

| Gas Chromatograph | ||

| Column | HP-5MS (or equivalent) 30 m x 0.25 mm ID, 0.25 µm film thickness | A non-polar column providing good separation for a wide range of aromatic compounds.[8] |

| Carrier Gas | Helium (99.999% purity) | Inert carrier gas compatible with mass spectrometry. |

| Flow Rate | 1.0 mL/min (constant flow) | Provides optimal column efficiency. |

| Injection Mode | Splitless (for trace analysis) or Split (for higher concentrations) | Splitless mode enhances sensitivity for low-level detection. |

| Injector Temperature | 250 °C | Ensures complete volatilization of the analyte without thermal degradation.[11] |

| Oven Program | Initial: 80 °C (hold 1 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | A general-purpose temperature program suitable for eluting semi-volatile aromatic amines.[11] |

| Mass Spectrometer | ||

| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for volatile and semi-volatile compounds.[3] |

| Ionization Energy | 70 eV | Standard energy for reproducible fragmentation and library matching. |

| Ion Source Temperature | 230 °C | Prevents condensation of the analyte in the ion source.[11] |

| Quadrupole Temperature | 150 °C | Maintains stable ion transmission. |

| Mass Range | m/z 40 - 400 | Covers the molecular ion and expected fragment ions. |

| Scan Mode | Full Scan | To acquire the complete mass spectrum for identification. For quantitation, Selected Ion Monitoring (SIM) can be used for enhanced sensitivity. |

Data Analysis and Interpretation

The acquired data will consist of a total ion chromatogram (TIC) showing the separation of components over time and a mass spectrum for each chromatographic peak.

-

Peak Identification: The retention time of the peak corresponding to this compound should be consistent with that of a known standard.

-

Spectral Confirmation: The mass spectrum of the analyte peak should be compared with the expected fragmentation pattern. The presence of the molecular ion at m/z 163 and the base peak at m/z 148 are key identifiers.

-

Library Matching: The acquired spectrum can be compared against commercial or in-house mass spectral libraries for further confirmation.

The experimental workflow is illustrated below:

Caption: A typical workflow for the GC-MS analysis of this compound.

Quantitative Data Summary

The following table summarizes the key mass-to-charge ratios and their proposed identities for this compound.

| m/z | Proposed Ion Formula | Identity | Expected Relative Abundance |

| 163 | [C₁₁H₁₇N]•+ | Molecular Ion (M•+) | Moderate to High |

| 162 | [C₁₁H₁₆N]⁺ | [M-H]⁺ | Moderate |

| 148 | [C₁₀H₁₄N]⁺ | [M-CH₃]⁺ | High (Base Peak) |

Conclusion

The mass spectrometry of this compound is characterized by a prominent molecular ion and a dominant fragmentation pathway involving α-cleavage to yield a stable iminium ion at m/z 148. This predictable fragmentation, coupled with a robust GC-MS analytical method, allows for the confident identification and quantification of this compound. The insights and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this and structurally related molecules.

References

-

Lin, Y., & Lin, H. (2022). GC/MS analysis of biologically important aromatic amines. Application to human dosimetry. Biomedical and Environmental Mass Spectrometry, 14(5), 221-227. Available at: [Link]

-

Wang, Y., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences, 115, 311-321. Available at: [Link]

-

Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Retrieved from [Link]

-

NIST. (n.d.). Benzenamine, 2,4,6-trimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

De Boos, G. A., et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Journal of Chromatography A, 1696, 464239. Available at: [Link]

-

Wikipedia. (2023, November 28). Sample preparation in mass spectrometry. In Wikipedia. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Retrieved from [Link]

-

Jayatilaka, D., et al. (2020). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. International Journal of Environmental Research and Public Health, 17(18), 6753. Available at: [Link]

-

Tretyakov, K. V., Todua, N. G., & Mikaia, A. I. (2017). GC-MS for structure determination of aromatic amines. ResearchGate. Available at: [Link]

-

LibreTexts. (2021, August 15). CHAPTER 2 Fragmentation and Interpretation of Spectra. In Chemistry LibreTexts. Retrieved from [Link]

-

Harvard University. (n.d.). Sample Preparation. In Center for Mass Spectrometry. Retrieved from [Link]

-

University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. In Mass Spectrometry Research Facility. Retrieved from [Link]

-

Solano, E., et al. (2006). Ion [C5H5O]+ formation in the electron-impact mass spectra of 4-substituted N-(2-furylmethyl)anilines. Relative abundance prediction ability of the DFT calculations. International Journal of Mass Spectrometry, 253(1-2), 84-91. Available at: [Link]

-

LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. In Chemistry LibreTexts. Retrieved from [Link]

-

Wikipedia. (2023, October 29). 2,4,6-Trimethylaniline. In Wikipedia. Retrieved from [Link]

-

ChemWhat. (n.d.). This compound CAS#: 13021-15-3. Retrieved from [Link]

-

Chem Help ASAP. (2020, April 8). Mass Spectrometry fragmentation mechanism [Video]. YouTube. Retrieved from [Link]

-

Wired Chemist. (n.d.). 2,4,6-trimethylaniline Proton Full Spectrum. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass Spectral Fragmentation Patterns of 11-(o- and p-R-Anilino)-5H-dibenzo[b,e][3][10]diazepines. IV. Retrieved from [Link]

-

Chem Help ASAP. (2023, February 3). predicting likely fragments in a mass spectrum [Video]. YouTube. Retrieved from [Link]

-

Arkat USA. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Retrieved from [Link]

-

Science Ready. (2023, October 24). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry [Video]. YouTube. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of dimethylamine C2H7N CH3NHCH3 fragmentation pattern of m/z m/e ions for analysis and identification of N-methylmethanamine image diagram. Retrieved from [Link]

-

Chad's Prep. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds [Video]. YouTube. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). This compound (98%). Retrieved from [Link]

Sources

- 1. This compound | 13021-15-3 | TCI AMERICA [tcichemicals.com]

- 2. This compound (98%) - Amerigo Scientific [amerigoscientific.com]

- 3. GC/MS analysis of biologically important aromatic amines. Application to human dosimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 2,4,6-Trimethylaniline(88-05-1) MS spectrum [chemicalbook.com]

- 6. Benzenamine, 2,4,6-trimethyl- [webbook.nist.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 10. organomation.com [organomation.com]

- 11. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Basicity of N,N,2,4,6-Pentamethylaniline

Introduction: Beyond Simple Electronic Effects in Aniline Basicity

For researchers, scientists, and professionals in drug development, a nuanced understanding of molecular basicity is paramount. It governs everything from reaction mechanisms to the pharmacokinetic profiles of active pharmaceutical ingredients. While the basicity of simple anilines is a textbook case of resonance effects, the introduction of steric bulk transforms the landscape entirely. N,N,2,4,6-Pentamethylaniline (PMA) serves as an exemplary case study in this regard. Its structure, featuring methyl groups at both ortho positions and on the nitrogen atom, creates a fascinating interplay of electronic and steric factors that dramatically influence the availability of the nitrogen lone pair. This guide provides an in-depth analysis of the structural and environmental factors dictating the basicity of PMA, offering both theoretical grounding and practical, field-proven methodologies for its empirical determination.

The Molecular Architecture: A Study in Steric Congestion

The basicity of an aniline derivative is fundamentally tied to the availability of the lone pair of electrons on the nitrogen atom to accept a proton. In this compound, several structural features conspire to dictate this availability.

-

The Aniline Core: The foundational structure, which allows for potential delocalization of the nitrogen lone pair into the aromatic π-system.

-

N,N-dimethyl Groups: These electron-donating groups increase the electron density on the nitrogen through an inductive effect, which tends to increase basicity.

-